3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound (5Z)-3-[(4-METHYLPHENYL)METHYL]-5-({4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of science. This compound features a thiazolidinone core, a pyridopyrimidine moiety, and a substituted phenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 4-methylbenzyl chloride, 2-aminopyridine, and thiazolidinone derivatives. The synthetic route may involve:
Nucleophilic substitution: Reacting 4-methylbenzyl chloride with 2-aminopyridine to form an intermediate.
Cyclization: The intermediate undergoes cyclization with thiazolidinone derivatives under basic conditions to form the core structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridopyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridopyrimidine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes, potentially inhibiting their activity. The pyridopyrimidine moiety may bind to nucleic acids, affecting gene expression pathways. The overall effect is a result of these interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar core structures but different substituents.
Pyridopyrimidines: Compounds with variations in the pyridopyrimidine moiety.
Phenyl derivatives: Compounds with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its combination of a thiazolidinone core, a pyridopyrimidine moiety, and a substituted phenyl group
Properties
Molecular Formula |
C23H20N4O2S2 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(5Z)-3-[(4-methylphenyl)methyl]-5-[[4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O2S2/c1-3-11-24-20-17(21(28)26-12-5-4-6-19(26)25-20)13-18-22(29)27(23(30)31-18)14-16-9-7-15(2)8-10-16/h3-10,12-13,24H,1,11,14H2,2H3/b18-13- |
InChI Key |
KQVACBOHSWFYCH-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC=C)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC=C)SC2=S |
Origin of Product |
United States |
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